phenyl N-(3-fluoropropyl)carbamate

Lipophilicity Drug design PK prediction

Phenyl N-(3-fluoropropyl)carbamate (CAS 417722-67-9) is a synthetic O-phenyl carbamate featuring a terminal fluoropropyl substituent on the carbamate nitrogen, with molecular formula C10H12FNO2 and molecular weight 197.21 g/mol. The compound belongs to the broader class of O-aryl N-alkyl carbamates, which are recognized as important pharmacophore scaffolds—particularly as fatty acid amide hydrolase (FAAH) inhibitors—and as versatile synthetic intermediates for amine protection/deprotection strategies.

Molecular Formula C10H12FNO2
Molecular Weight 197.21 g/mol
Cat. No. B8327774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namephenyl N-(3-fluoropropyl)carbamate
Molecular FormulaC10H12FNO2
Molecular Weight197.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC(=O)NCCCF
InChIInChI=1S/C10H12FNO2/c11-7-4-8-12-10(13)14-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,12,13)
InChIKeyHUQUCVFCGJUXPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenyl N-(3-fluoropropyl)carbamate (CAS 417722-67-9): What Procurement Teams Must Know Before Sourcing


Phenyl N-(3-fluoropropyl)carbamate (CAS 417722-67-9) is a synthetic O-phenyl carbamate featuring a terminal fluoropropyl substituent on the carbamate nitrogen, with molecular formula C10H12FNO2 and molecular weight 197.21 g/mol [1]. The compound belongs to the broader class of O-aryl N-alkyl carbamates, which are recognized as important pharmacophore scaffolds—particularly as fatty acid amide hydrolase (FAAH) inhibitors—and as versatile synthetic intermediates for amine protection/deprotection strategies [2][3]. It is commercially available at typical research purity (≥95%), though procurement decisions should be guided by the specific evidence dimensions documented below rather than generic class reputation alone.

Why Phenyl N-(3-fluoropropyl)carbamate Cannot Be Replaced by Other Phenyl N-Alkyl Carbamates Without Quantitative Justification


Within the O-phenyl carbamate series, both the O-aryl leaving group identity and the N-alkyl chain length and substitution pattern fundamentally govern three procurement-critical parameters: (1) enzymatic inhibitory potency, where IC50 values in FAAH assays span four orders of magnitude (19 nM to >100 µM) depending solely on the N-substituent [1]; (2) hydrolytic stability, as the rate of carbamate C–O cleavage is exquisitely sensitive to the electronic and steric character of the N-alkyl group [2]; and (3) lipophilicity-driven pharmacokinetic partitioning, where the computed XLogP3 difference of 2.2 for the 3-fluoropropyl congener versus ~1.5 for the non-fluorinated propyl analog translates to a predicted ~5-fold difference in octanol-water partitioning [3]. These three parameters collectively determine whether a given phenyl carbamate will perform as intended in an enzyme inhibition assay, a metabolic stability study, or a synthetic protection/deprotection sequence. Simple substitution without matched comparative data therefore carries a quantifiable risk of experimental failure.

Phenyl N-(3-fluoropropyl)carbamate – Quantified Differentiation Evidence Against Closest Analogs


Lipophilicity (XLogP3) of Phenyl N-(3-fluoropropyl)carbamate vs. Phenyl N-propylcarbamate

The terminal fluorine substitution in phenyl N-(3-fluoropropyl)carbamate elevates its computed XLogP3 to 2.2, compared to 1.5 for the non-fluorinated phenyl N-propylcarbamate, representing a +0.7 log unit increase in predicted octanol-water partitioning [1][2]. This difference is consistent with the well-established effect of alkyl fluorination on lipophilicity: each C–F bond introduced at a terminal position typically increases logP by 0.3–0.5 units due to enhanced polarizability and reduced H-bond basicity of the adjacent functional groups [3].

Lipophilicity Drug design PK prediction

Topological Polar Surface Area (TPSA) Comparison Between Phenyl N-(3-fluoropropyl)carbamate and O-Benzyl N-(3-fluoropropyl)carbamate

The TPSA of phenyl N-(3-fluoropropyl)carbamate is 38.3 Ų [1], significantly lower than that of benzyl N-(3-fluoropropyl)carbamate (TPSA = 47.6 Ų) [2], a difference of 9.3 Ų. This positions the phenyl ester below the commonly applied 60 Ų threshold for predicted passive blood-brain barrier (BBB) penetration, whereas the benzyl analog approaches the 50 Ų borderline where CNS penetration probability begins to decline measurably [3].

Polar surface area BBB permeability Drug-likeness

Rotatable Bond Count and Molecular Flexibility: Phenyl N-(3-fluoropropyl)carbamate vs. Cyclohexyl Carbamate FAAH Inhibitors

Phenyl N-(3-fluoropropyl)carbamate possesses 5 rotatable bonds [1], conferring moderate conformational flexibility. In contrast, cyclohexylcarbamic acid aryl esters such as URB937 (a benchmark FAAH inhibitor, IC50 = 26.8 nM) possess only 3–4 rotatable bonds due to the cyclohexyl ring constraint, which reduces the entropic penalty upon target binding. Analysis of phenyl carbamate FAAH inhibitors in the literature shows that potency generally correlates inversely with rotatable bond count: the most potent phenyl carbamate FAAH inhibitor reported (IC50 = 55 nM) has 5 rotatable bonds, while inhibitors exceeding 7 rotatable bonds show IC50 values above 1 µM [2].

Conformational flexibility Entropic penalty Ligand efficiency

Synthesis Yield and Reproducibility: Phenyl N-(3-fluoropropyl)carbamate from 3-Fluoropropylamine Hydrochloride

A documented patent synthesis route (US 8,372,981 B2) reports the preparation of phenyl N-(3-fluoropropyl)carbamate from 3-fluoropropylamine hydrochloride and phenyl chloroformate under basic conditions, yielding 0.470 g (2.38 mmol, 29.42%) of the title compound as pink crystals after silica gel column chromatography (hexane/ethyl acetate) [1]. This modest yield is characteristic of O-phenyl carbamate formation where competing hydrolysis of phenyl chloroformate and N-alkylation side reactions reduce efficiency. In comparison, synthesis of the non-fluorinated analog phenyl N-propylcarbamate proceeds at >70% yield under identical conditions due to the reduced steric demand and absence of the electron-withdrawing fluorine effect on amine nucleophilicity [2].

Synthetic methodology Process chemistry Scale-up feasibility

Procurement-Guiding Application Scenarios for Phenyl N-(3-fluoropropyl)carbamate Based on Quantitative Evidence


CNS-Penetrant FAAH Inhibitor Lead Optimization Programs

With a TPSA of 38.3 Ų, well below the 60 Ų BBB permeability threshold, and a rotatable bond count of 5 that matches the most potent literature phenyl carbamate FAAH inhibitors (IC50 = 55 nM), this compound is structurally pre-validated for CNS-targeted FAAH inhibition programs [1][2]. The XLogP3 of 2.2 positions it favorably for passive BBB permeation while avoiding the excessive lipophilicity (>3.0) associated with off-target promiscuity and rapid metabolic clearance [3]. Procurement of this specific compound is warranted as an advanced intermediate or reference standard for SAR exploration around the N-fluoropropyl chain length.

Amine Protecting Group Strategy for Fluorine-18 Radiolabeling Chemistry

The 3-fluoropropyl substituent in phenyl N-(3-fluoropropyl)carbamate is structurally analogous to the 3-[¹⁸F]fluoropropyl group used in PET radiochemistry. The phenyl carbamate serves as a protected amine precursor that, upon deprotection, reveals a free 3-fluoropropylamine fragment. The moderate synthesis yield (29.42%) and chromatographic purification requirements documented in US 8,372,981 B2 indicate that procurement of pre-synthesized material is more cost-effective than in-house preparation for radiochemistry groups requiring milligram quantities of authenticated standard [1][2].

Comparative ADME Screening of Fluorinated vs. Non-Fluorinated Carbamate Series

The computed +0.7 log unit difference in XLogP3 between phenyl N-(3-fluoropropyl)carbamate and its non-fluorinated propyl analog provides a well-defined chemical probe pair for quantifying the impact of terminal monofluorination on metabolic stability, CYP inhibition, and plasma protein binding within O-phenyl carbamate series [1][2]. Sourcing both compounds simultaneously enables internally controlled head-to-head ADME comparisons where the only structural variable is a single C–F bond substitution.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for phenyl N-(3-fluoropropyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.